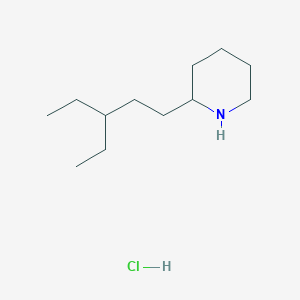

2-(3-エチルペンチル)ピペリジン塩酸塩

説明

2-(3-Ethylpentyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H26ClN . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(3-Ethylpentyl)piperidine hydrochloride consists of a six-membered ring with five carbon atoms and one nitrogen atom . The molecular weight of the compound is 219.79 g/mol .Physical And Chemical Properties Analysis

2-(3-Ethylpentyl)piperidine hydrochloride is a clear, colorless liquid . It has a molecular weight of 219.79 g/mol .科学的研究の応用

創薬

2-(3-エチルペンチル)ピペリジン塩酸塩: は、創薬において重要な合成断片であるピペリジン誘導体です。 ピペリジン構造は、アルカロイドを含む20種類以上の医薬品クラスに見られます 。この化合物の汎用性により、さまざまな生物学的に活性な分子を作成することができ、新規治療薬の開発において価値があります。

ピペリジン誘導体の合成

この化合物は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどのさまざまなピペリジン誘導体の合成の出発物質として役立ちます 。これらの誘導体は、鎮痛剤から抗精神病薬まで、さまざまな薬理学的用途を持っています。

薬理学的用途

ピペリジン誘導体は、幅広い生物学的活性を示します。 それらは、中枢神経系障害、心臓血管疾患、感染症を標的とする薬物に存在します 。2-(3-エチルペンチル)ピペリジン塩酸塩などの塩酸塩の形は、溶解性とバイオアベイラビリティを高める可能性があり、薬理学的調査において特に役立ちます。

化学合成方法

この化合物は、分子内反応および分子間反応に使用でき、複雑な分子を形成します。 それは、水素化、環化、環状付加、環形成、アミノ化などの反応に関与しています 。これらの方法は、有機化学におけるさまざまな分子構造を構築するための基礎です。

潜在的な薬物の発見

ピペリジン部分は、多くの潜在的な薬物に見られる共通の特徴です。 2-(3-エチルペンチル)ピペリジン塩酸塩は、特に神経経路を標的とする新規薬物候補の発見と生物学的評価に使用できます .

作用機序

Target of Action

It is known that piperidine derivatives have a wide range of pharmacological activities and can interact with various targets .

Mode of Action

Piperidine, a major component of this compound, has been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .

Pharmacokinetics

The molecular weight of the compound is 21979 , which might influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to have potential therapeutic effects against various types of cancers .

生化学分析

Biochemical Properties

2-(3-Ethylpentyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 2-(3-Ethylpentyl)piperidine hydrochloride, are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism . These interactions often involve the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, piperidine derivatives can bind to receptor sites on proteins, influencing their function and activity .

Cellular Effects

2-(3-Ethylpentyl)piperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the central nervous system, cardiovascular system, and gastrointestinal tract by altering signaling pathways and gene expression . These effects can lead to changes in cellular metabolism, such as increased or decreased production of specific metabolites .

Molecular Mechanism

The molecular mechanism of 2-(3-Ethylpentyl)piperidine hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, piperidine derivatives can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Ethylpentyl)piperidine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation over time, leading to changes in their biological activity . Additionally, long-term exposure to these compounds can result in alterations in cellular function, such as changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-Ethylpentyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Threshold effects are often observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

2-(3-Ethylpentyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(3-Ethylpentyl)piperidine hydrochloride within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function . For instance, piperidine derivatives may accumulate in the central nervous system, affecting neuronal function and signaling .

Subcellular Localization

The subcellular localization of 2-(3-Ethylpentyl)piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production . These localization patterns can significantly impact the compound’s biological activity and overall cellular effects .

特性

IUPAC Name |

2-(3-ethylpentyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUBZAKEBHSUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

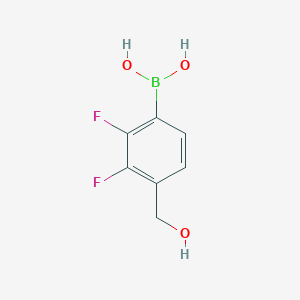

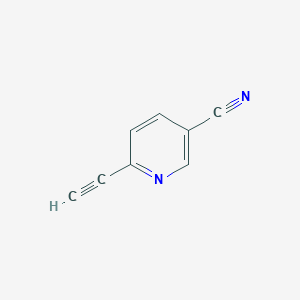

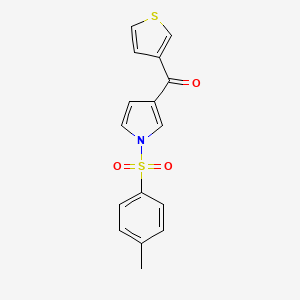

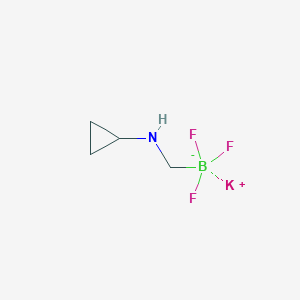

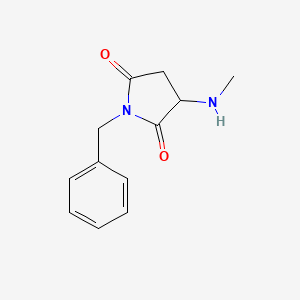

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)

![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)